molecular formula C20H36O2 B1620173 Chaulmoogric acid, ethyl ester CAS No. 623-32-5

Chaulmoogric acid, ethyl ester

Cat. No.: B1620173
CAS No.: 623-32-5
M. Wt: 308.5 g/mol
InChI Key: FDGHZUQYDACRTA-LJQANCHMSA-N
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Properties

CAS No.

623-32-5

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

ethyl 13-[(1S)-cyclopent-2-en-1-yl]tridecanoate

InChI

InChI=1S/C20H36O2/c1-2-22-20(21)18-12-10-8-6-4-3-5-7-9-11-15-19-16-13-14-17-19/h13,16,19H,2-12,14-15,17-18H2,1H3/t19-/m1/s1

InChI Key

FDGHZUQYDACRTA-LJQANCHMSA-N

SMILES

CCOC(=O)CCCCCCCCCCCCC1CCC=C1

Isomeric SMILES

CCOC(=O)CCCCCCCCCCCC[C@H]1CCC=C1

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCC1CCC=C1

Other CAS No.

623-32-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of chaulmoogric acid, ethyl ester typically involves the esterification of chaulmoogric acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture under reflux conditions .

Industrial Production Methods: In industrial settings, the process is scaled up by using larger reaction vessels and continuous flow systems to maintain the reaction conditions. The crude product is then purified through distillation or recrystallization to obtain the pure ester .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Mechanism of Action

The antimicrobial activity of chaulmoogric acid, ethyl ester is primarily attributed to its ability to disrupt the lipid membranes of bacteria. This disruption leads to the leakage of cellular contents and eventual cell death . The compound targets the fatty acid synthesis pathways in bacteria, inhibiting their growth and proliferation .

Comparison with Similar Compounds

  • Hydnocarpic acid
  • Gorlic acid
  • Cyclopentenyl fatty acids

Comparison: Chaulmoogric acid, ethyl ester is unique due to its specific cyclopentenyl structure, which imparts distinct antimicrobial properties. While hydnocarpic acid and gorlic acid also exhibit antimicrobial activity, this compound is more effective in disrupting bacterial lipid membranes .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for this ester, yielding chaulmoogric acid and ethanol under varying conditions.

Acid-Catalyzed Hydrolysis

  • Reagents/Conditions : Dilute HCl or H<sub>2</sub>SO<sub>4</sub> in aqueous ethanol, reflux (80–100°C) .

  • Mechanism :

    • Protonation of the carbonyl oxygen enhances electrophilicity.

    • Nucleophilic attack by water forms a tetrahedral intermediate.

    • Elimination of ethanol regenerates the carboxylic acid .

  • Product : Chaulmoogric acid (C<sub>18</sub>H<sub>30</sub>O<sub>2</sub>) and ethanol .

Base-Catalyzed Hydrolysis (Saponification)

  • Reagents/Conditions : NaOH or KOH in aqueous ethanol, reflux .

  • Product : Sodium/potassium salt of chaulmoogric acid and ethanol. Subsequent acidification yields the free acid .

Hydrolysis Type Catalyst Temperature Primary Products
AcidicH<sub>2</sub>SO<sub>4</sub>80–100°CChaulmoogric acid + Ethanol
BasicNaOH70–90°CChaulmoograte salt + Ethanol

Oxidation Reactions

The ester’s cyclopentenyl group and alkyl chain undergo oxidation at distinct sites:

Alkene Oxidation

  • Reagents/Conditions : KMnO<sub>4</sub> (acidic or neutral), CrO<sub>3</sub>.

  • Products :

    • Vicinal diol (with cold, dilute KMnO<sub>4</sub>).

    • Ketone or carboxylic acid derivatives under stronger conditions .

Ester Group Oxidation

Reduction Reactions

Reduction targets the ester carbonyl or the cyclopentenyl double bond:

Carbonyl Reduction

  • Reagents/Conditions : LiAlH<sub>4</sub> in dry ether, room temperature .

  • Product : 13-(cyclopent-2-enyl)tridecan-1-ol (a primary alcohol).

Alkene Hydrogenation

  • Reagents/Conditions : H<sub>2</sub>/Pd-C or PtO<sub>2</sub>, 25–60°C .

  • Product : Saturated ethyl tridecanoate derivative (requires experimental verification for this substrate).

Alcoholysis

  • Reagents/Conditions : Excess methanol or propanol with acid catalysis (H<sub>2</sub>SO<sub>4</sub>), reflux .

  • Product : Corresponding methyl or propyl esters of chaulmoogric acid .

Aminolysis

  • Reagents/Conditions : Ammonia or primary amines, heated.

  • Product : Amides (theoretical; no documented studies on this ester) .

Grignard and Organometallic Reactions

Esters react with Grignard reagents to form tertiary alcohols:

  • Reagents/Conditions : 2 equivalents of RMgX (e.g., CH<sub>3</sub>MgBr) in dry THF .

  • Product : 2-alkyl-13-(cyclopent-2-enyl)tridecan-2-ol .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, forming cyclopentene derivatives and fragmented hydrocarbons.

  • Light Sensitivity : Prolonged UV exposure may induce radical-mediated alkene polymerization.

Key Research Findings

  • Ethyl esters of chaulmoogric acid were critical in early 20th-century leprosy treatments due to improved solubility for intramuscular injection .

  • Industrial production involved refluxing chaulmoogric acid with ethanol and H<sub>2</sub>SO<sub>4</sub>, followed by vacuum distillation (190–220°C at 15 mmHg) .

  • Dean’s derivatives (ethyl esters) showed superior therapeutic absorption compared to free acids .

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